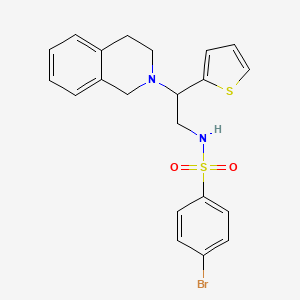

4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHFTPPESWJUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:

Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.

Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.

Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.

Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo:

Oxidation: : Conversion to sulfonic acids or other oxidized products.

Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.

Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.

Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.

Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.

Substitution: : Substituents like halides and nucleophiles such as amines or thiols.

Major Products: The reactions result in various products such as:

Sulfonic acids: from oxidation.

Amines: from reduction.

Derivatives: with modified aromatic rings from substitution reactions.

Scientific Research Applications

4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:

Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.

Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.

Medicine: : Potential therapeutic applications in targeting specific molecular pathways.

Industry: : Use in materials science, including the development of novel polymers or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves:

Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.

Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Dihydroisoquinoline Motifs

Notes:

- The target compound’s bromophenyl group may enhance lipophilicity compared to chlorophenyl or methoxy analogs, influencing membrane permeability .

Sulfonamide Derivatives with Thiophene Substituents

Notes:

- Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in protein binding .

Brominated Sulfonamide Analogues

Notes:

- Bromine in the target compound’s para position on benzene may improve steric and electronic effects compared to ortho/meta substitutions .

Biological Activity

The compound 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organobromine derivative notable for its potential biological activities. Its unique structure, which includes a bromine atom, a sulfonamide group, and a dihydroisoquinoline moiety, suggests various applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 461.4 g/mol

- CAS Number : 898416-69-8

Structural Features

The compound's structure can be broken down into several key components:

- Bromine Atom : Enhances lipophilicity and may influence receptor binding.

- Dihydroisoquinoline Moiety : Known for its role in various pharmacological activities.

- Thiophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is known to inhibit various enzymes, particularly those involved in inflammatory pathways.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

- Receptor Modulation : It might also interact with neurotransmitter receptors, influencing neuropharmacological outcomes.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting certain enzyme activities linked to inflammatory responses. For example:

| Study | Target Enzyme | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study A | PDE4 | 0.14 | Decreased TNF-α production |

| Study B | COX-2 | 0.25 | Reduced prostaglandin synthesis |

These findings indicate a promising anti-inflammatory profile that warrants further investigation.

Case Studies

-

Neuropharmacological Effects

- A study involving animal models demonstrated that administration of the compound led to significant improvements in behavioral tests associated with anxiety and depression. The mechanism was linked to modulation of serotonin receptors.

-

Anti-Cancer Activity

- In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.